4-Hydroperoxyifosfamide

Description

Structure

3D Structure

Properties

CAS No. |

39800-28-7 |

|---|---|

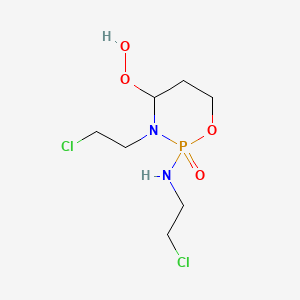

Molecular Formula |

C7H15Cl2N2O4P |

Molecular Weight |

293.08 g/mol |

IUPAC Name |

N,3-bis(2-chloroethyl)-4-hydroperoxy-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |

InChI |

InChI=1S/C7H15Cl2N2O4P/c8-2-4-10-16(13)11(5-3-9)7(15-12)1-6-14-16/h7,12H,1-6H2,(H,10,13) |

InChI Key |

YGZIWEZFFBPCLN-UHFFFAOYSA-N |

Canonical SMILES |

C1COP(=O)(N(C1OO)CCCl)NCCCl |

Other CAS No. |

39800-28-7 |

Synonyms |

4-hydroperoxyifosfamide hydroperoxyisophosphamide hydroperoxyisophosphamide, (cis)-isomer hydroperoxyisophosphamide, (trans)-isome |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of 4-Hydroperoxyifosfamide in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroperoxyifosfamide (4-OOH-IF) is a pre-activated cytotoxic metabolite of the alkylating agent ifosfamide (B1674421). Unlike its parent compound, 4-OOH-IF does not require hepatic cytochrome P450-mediated activation to exert its anticancer effects, making it a valuable tool for in vitro studies and potentially for targeted therapeutic strategies. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, focusing on its molecular interactions, induction of cellular damage, and the resulting signaling pathways that lead to cell death.

Cellular Uptake and Conversion

The precise mechanisms of this compound's cellular uptake are not fully elucidated but are presumed to involve passive diffusion across the cell membrane due to its chemical properties. Once inside the cell, 4-OOH-IF is unstable and spontaneously decomposes into its active alkylating metabolite, isophosphoramide mustard, and a byproduct, acrolein. It is the isophosphoramide mustard that is primarily responsible for the compound's cytotoxic effects.

Core Mechanism: DNA Damage through Alkylation and Cross-linking

The primary mode of action of this compound, through its metabolite isophosphoramide mustard, is the induction of DNA damage. Isophosphoramide mustard is a bifunctional alkylating agent, meaning it possesses two reactive chloroethyl groups.[1] These groups react with nucleophilic sites on DNA bases, predominantly the N7 position of guanine.[1]

This alkylation can result in several forms of DNA damage:

-

Monoadducts: A single chloroethyl group of isophosphoramide mustard binds to a DNA base.

-

Intrastrand Cross-links: The two chloroethyl groups bind to two different bases on the same DNA strand.

-

Interstrand Cross-links (ICLs): The two chloroethyl groups bind to bases on opposite strands of the DNA double helix.[1]

Interstrand cross-links are the most cytotoxic form of damage as they physically prevent the separation of the DNA strands, a process essential for both DNA replication and transcription.[1] This blockage of fundamental cellular processes ultimately triggers cell cycle arrest and programmed cell death.

Signaling Pathways Activated by this compound

The extensive DNA damage induced by this compound activates a cascade of cellular signaling pathways designed to respond to genotoxic stress. These pathways can lead to cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis.

DNA Damage Response and Cell Cycle Arrest

The presence of DNA adducts and cross-links is recognized by cellular surveillance proteins, leading to the activation of the DNA Damage Response (DDR) pathway. Key proteins in this pathway, such as ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated), are activated and phosphorylate a host of downstream targets. This cascade can lead to cell cycle arrest, typically at the G2/M phase, providing the cell with time to repair the DNA damage before proceeding with mitosis. The tumor suppressor protein p53 can also play a role in inducing cell cycle arrest, particularly at the G1/S checkpoint, in response to DNA damage.[2]

Induction of Apoptosis

When DNA damage is irreparable, this compound potently induces apoptosis through both caspase-dependent and caspase-independent pathways.[3][4]

Caspase-Dependent Apoptosis: This is the classical pathway of programmed cell death. In response to DNA damage, the intrinsic (mitochondrial) pathway of apoptosis is often activated. This involves the activation of pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1 to form the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspases-3 and -7, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[5] Studies have shown that 4-OOH-IF treatment leads to the activation of caspase-8, -9, and -3/7 in leukemia cell lines.[6]

Caspase-Independent Apoptosis: Evidence suggests that 4-hydroperoxy-cyclophosphamide, a closely related analog, can induce a form of caspase-independent cell death.[4] This process is often mediated by the release of other mitochondrial proteins, such as Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG), which translocate to the nucleus and induce large-scale DNA fragmentation.[4]

Role of Oxidative Stress

The metabolism of ifosfamide and its derivatives, including the breakdown of 4-OOH-IF, can generate reactive oxygen species (ROS).[7] This increase in oxidative stress can contribute to cellular damage, including lipid peroxidation, protein oxidation, and further DNA damage. The generation of ROS can also influence apoptotic signaling pathways, creating a positive feedback loop that enhances the cytotoxicity of the drug.

Quantitative Data on the Effects of this compound

The cytotoxic and apoptotic effects of this compound have been quantified in various cancer cell lines. The following tables summarize key findings from the literature.

Table 1: Cell Viability in Leukemia Cell Lines after 48h Treatment

| Cell Line | Concentration (µg/mL) | % of Live Cells (Mean ± SD) |

| MOLT-4 | 0 (Control) | 88.7 ± 1.5 |

| 0.5 | 65.4 ± 2.1 | |

| 1.0 | 48.2 ± 1.8 | |

| 2.5 | 25.1 ± 1.3 | |

| ML-1 | 0 (Control) | 85.3 ± 1.9 |

| 1.0 | 72.5 ± 2.4 | |

| 5.0 | 55.8 ± 2.0 | |

| 10.0 | 38.6 ± 1.7 |

Data adapted from a study comparing 4-OOH-IF and 4-OOH-CP.[6]

Table 2: Apoptosis in Leukemia Cell Lines after 48h Treatment

| Cell Line | Concentration (µg/mL) | % Early Apoptotic Cells (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Mean ± SD) |

| MOLT-4 | 0 (Control) | 5.2 ± 0.4 | 6.1 ± 0.5 |

| 0.5 | 15.3 ± 0.9 | 19.3 ± 1.1 | |

| 1.0 | 22.1 ± 1.2 | 29.7 ± 1.5 | |

| 2.5 | 30.5 ± 1.6 | 44.4 ± 2.2 | |

| ML-1 | 0 (Control) | 4.8 ± 0.3 | 9.9 ± 0.7 |

| 1.0 | 9.7 ± 0.6 | 17.8 ± 1.0 | |

| 5.0 | 16.2 ± 0.9 | 28.0 ± 1.4 | |

| 10.0 | 23.4 ± 1.3 | 38.0 ± 1.9 |

Data adapted from a study comparing 4-OOH-IF and 4-OOH-CP, representing the percentage of Annexin V-FITC+/PI- (early apoptotic) and Annexin V-FITC+/PI+ (late apoptotic/necrotic) cells.[6]

Table 3: Caspase Activation in Leukemia Cell Lines after 24h Treatment

| Cell Line | Concentration (µg/mL) | % Cells with Active Caspase-8 (Mean ± SD) | % Cells with Active Caspase-9 (Mean ± SD) | % Cells with Active Caspase-3/7 (Mean ± SD) |

| MOLT-4 | 0 (Control) | 3.1 ± 0.2 | 3.5 ± 0.3 | 4.2 ± 0.3 |

| 2.5 | 28.4 ± 1.5 | 32.7 ± 1.8 | 35.1 ± 1.9 | |

| ML-1 | 0 (Control) | 2.9 ± 0.2 | 3.2 ± 0.2 | 3.8 ± 0.3 |

| 10.0 | 20.1 ± 1.1 | 24.5 ± 1.4 | 26.8 ± 1.5 |

Data adapted from a study comparing 4-OOH-IF and 4-OOH-CP.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to investigate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and incubate for 24 hours.

-

Drug Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

DNA Interstrand Cross-link (ICL) Assay (Modified Comet Assay)

This assay quantifies the level of DNA interstrand cross-linking.

-

Cell Treatment and Irradiation: Treat cells with this compound. After treatment, irradiate the cells with a fixed dose of X-rays (e.g., 5 Gy) to induce random DNA strand breaks.

-

Cell Embedding: Embed the cells in low-melting-point agarose (B213101) on a microscope slide.

-

Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoids.

-

Alkaline Unwinding and Electrophoresis: Subject the slides to an alkaline buffer to denature the DNA and then perform electrophoresis. The DNA fragments migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

-

Data Analysis: The presence of ICLs retards the migration of DNA during electrophoresis, resulting in a smaller comet tail. The extent of cross-linking is inversely proportional to the comet tail moment (a measure of DNA migration).

Conclusion

This compound exerts its potent anticancer effects primarily through the induction of DNA interstrand cross-links, which obstruct critical cellular processes like replication and transcription. This genotoxic stress triggers a complex network of signaling pathways, leading to cell cycle arrest and, ultimately, apoptotic cell death via both caspase-dependent and -independent mechanisms. The generation of reactive oxygen species further contributes to the cellular damage and cytotoxic response. A thorough understanding of these molecular mechanisms is essential for the rational design of novel cancer therapies and for optimizing the clinical use of ifosfamide and its derivatives. Further research focusing on the specific proteins involved in the recognition and repair of 4-OOH-IF-induced DNA damage will provide deeper insights into the determinants of drug sensitivity and resistance.

References

- 1. DNA crosslinking damage and cancer - a tale of friend and foe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of p53 and cell death by apoptosis and necrosis in 4-hydroperoxycyclophosphamide-induced limb malformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Heat- and 4-hydroperoxy-ifosfamide-induced apoptosis in B cell precursor leukaemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-hydroperoxy-cyclophosphamide mediates caspase-independent T-cell apoptosis involving oxidative stress-induced nuclear relocation of mitochondrial apoptogenic factors AIF and EndoG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of In Vitro Antileukemic Activity of this compound and 4-Hydroperoxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 7. Cyclophosphamide-induced apoptosis in COV434 human granulosa cells involves oxidative stress and glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Chemical Properties of 4-Hydroperoxyifosfamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroperoxyifosfamide is a key preactivated derivative of the anticancer agent ifosfamide (B1674421). This document provides a comprehensive technical overview of its synthesis, with a focus on the direct ozonation method, and details its crucial chemical properties. This guide is intended to serve as a valuable resource for researchers and professionals involved in the development and study of chemotherapeutic agents.

Introduction

Ifosfamide is a widely used alkylating agent in cancer chemotherapy. However, it is a prodrug that requires metabolic activation in the liver by cytochrome P450 enzymes to exert its cytotoxic effects. This activation process, primarily through hydroxylation at the C4 position of the oxazaphosphorine ring, can be variable among patients and lead to the formation of toxic metabolites. This compound is a synthetically produced, "preactivated" form of ifosfamide that circumvents the need for initial hepatic metabolism. Under physiological conditions, it readily converts to 4-hydroxyifosfamide (B1221068), the first and rate-limiting metabolite in the activation pathway, which then spontaneously decomposes to the ultimate alkylating agent, isophosphoramide mustard, and the urotoxic byproduct, acrolein. The use of this compound allows for a more direct and potentially more controlled delivery of the active cytotoxic species to tumor cells.

Synthesis of this compound

The synthesis of this compound has been approached through several methods, with the goal of achieving good yields and high purity. The two primary methods discussed are Fenton oxidation and direct ozonation.

Synthesis via Direct Ozonation of Ifosfamide

A one-step synthesis involving the direct ozonation of ifosfamide has been reported as an efficient method for preparing this compound.[1][2][3] This method is noted for its improved yields and greater convenience compared to other synthetic routes.[1][2][3]

Experimental Protocol: Direct Ozonation of Ifosfamide

-

Materials:

-

Ifosfamide

-

Acetone (B3395972) (analytical grade)

-

Ozone generator

-

Oxygen source

-

Reaction vessel with a gas inlet tube and a cooling system

-

Rotary evaporator

-

Filtration apparatus

-

-

Procedure:

-

Dissolve Ifosfamide in acetone in a suitable reaction vessel.

-

Cool the solution to a temperature between -70°C and 0°C using a cooling bath (e.g., dry ice/acetone or an electronically controlled cooling system).

-

Bubble ozone-enriched oxygen from an ozone generator through the cooled solution. The progress of the reaction should be monitored by a suitable analytical method, such as thin-layer chromatography (TLC), to determine the consumption of the starting material.

-

Upon completion of the reaction, stop the ozone flow and purge the solution with nitrogen to remove any residual ozone.

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator, ensuring the temperature remains low to prevent degradation of the product.

-

The crude product can be purified by crystallization or chromatography. For crystallization, dissolve the crude product in a minimal amount of a suitable solvent and induce crystallization by cooling or by the addition of a non-solvent.

-

Collect the crystalline this compound by filtration, wash with a cold solvent, and dry under vacuum.

-

Synthesis via Fenton Oxidation

Fenton's reagent, a solution of hydrogen peroxide and an iron(II) catalyst, can also be used to synthesize this compound. This method, however, is generally reported to have lower yields compared to the direct ozonation method.[3]

Experimental Protocol: Fenton Oxidation of Ifosfamide

-

Materials:

-

Ifosfamide

-

Ferrous sulfate (B86663) (FeSO₄)

-

Hydrogen peroxide (H₂O₂)

-

Sulfuric acid (H₂SO₄)

-

Solvent (e.g., acetone or a buffered aqueous solution)

-

pH meter

-

Reaction vessel with a stirrer and temperature control

-

-

Procedure:

-

Dissolve ifosfamide in the chosen solvent in the reaction vessel.

-

Adjust the pH of the solution to between 3 and 5 using sulfuric acid.

-

Add a catalytic amount of ferrous sulfate to the solution and stir until dissolved.

-

Slowly add hydrogen peroxide to the reaction mixture while maintaining the temperature and pH. The reaction is exothermic and may require cooling.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

-

Once the reaction is complete, quench any remaining hydrogen peroxide by adding a suitable reducing agent (e.g., sodium sulfite).

-

Extract the product from the reaction mixture using an appropriate organic solvent.

-

Wash the organic extract, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure.

-

Purify the crude product by crystallization or chromatography.

-

Comparison of Synthesis Methods

| Synthesis Method | Reported Yield | Advantages | Disadvantages |

| Direct Ozonation | Improved | One-step, convenient, higher yields | Requires specialized ozone generator |

| Fenton Oxidation | Lower | Readily available and inexpensive reagents | Lower yields, potential for side reactions |

Note: Specific yield percentages are not consistently reported across the literature, but direct ozonation is qualitatively described as providing improved yields.[1][2][3]

Chemical Properties of this compound

Physicochemical Properties

| Property | Description |

| Appearance | White crystalline solid |

| Molecular Formula | C₇H₁₅Cl₂N₂O₃P |

| Molecular Weight | 277.09 g/mol |

| Solubility | Soluble in organic solvents like acetone. |

| Stability | More stable than 4-hydroxyifosfamide in vitro. |

Stability and Decomposition

This compound is a relatively stable precursor to the active 4-hydroxyifosfamide. Its stability is a key property that allows for its use as a "preactivated" drug. Under physiological conditions (aqueous environment, neutral pH, 37°C), it undergoes spontaneous decomposition to form 4-hydroxyifosfamide.

Spectroscopic Characterization

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. While specific spectra for this compound are not provided in the search results, the expected spectroscopic features are outlined below based on its chemical structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show signals corresponding to the protons of the two chloroethyl groups, the protons on the oxazaphosphorine ring, and the proton of the hydroperoxy group. The chemical shifts and coupling patterns would be characteristic of the specific chemical environment of each proton.

-

¹³C NMR: The spectrum would display signals for each of the seven carbon atoms in the molecule, with their chemical shifts indicating their bonding environment (e.g., carbons adjacent to chlorine, nitrogen, oxygen, and phosphorus).

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would be expected to show characteristic absorption bands for the various functional groups present in the molecule. Key expected absorptions include:

-

O-H stretching of the hydroperoxy group.

-

N-H stretching.

-

C-H stretching of the alkyl groups.

-

P=O stretching.

-

C-N, C-O, and P-O stretching vibrations.

-

C-Cl stretching.

-

-

-

Mass Spectrometry (MS):

-

Mass spectrometry would provide information on the molecular weight of this compound. The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. Fragmentation patterns would also be observed, providing structural information about the molecule.

-

Signaling Pathways and Mechanism of Action

The cytotoxic effect of this compound is a result of its conversion to the active alkylating agent, isophosphoramide mustard. The following diagrams illustrate the synthesis and activation pathways.

Conclusion

This compound represents a significant advancement in the application of ifosfamide-based chemotherapy. Its synthesis via direct ozonation offers a convenient and efficient route to this preactivated derivative. The chemical properties of this compound, particularly its stability and controlled conversion to the active cytotoxic species, make it a valuable tool in cancer research and drug development. Further detailed characterization of its physicochemical properties and reaction kinetics will continue to enhance its utility and application in the field of oncology.

References

- 1. Synthesis of 4-hydroperoxy derivatives of ifosfamide and trofosfamide by direct ozonation and preliminary antitumor evaluation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. A systematic study on the chemical stability of ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Cytotoxic Effects of 4-Hydroperoxyifosfamide on Leukemia Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of 4-hydroperoxyifosfamide (4-OOH-IF), the pre-activated form of the alkylating agent ifosfamide (B1674421), on leukemia cells. This document details the mechanisms of action, experimental protocols for assessing cytotoxicity, and the signaling pathways involved in 4-OOH-IF-induced cell death.

Introduction

Ifosfamide is a widely used chemotherapeutic agent in the treatment of various cancers, including leukemia.[1][2] Its therapeutic activity is dependent on metabolic activation by hepatic cytochrome P450 enzymes to its active metabolites, primarily 4-hydroxyifosfamide, which exists in equilibrium with its tautomer, aldoifosfamide. This compound (4-OOH-IF) is a pre-activated derivative of ifosfamide that spontaneously decomposes to 4-hydroxyifosfamide, bypassing the need for hepatic activation and making it suitable for in vitro studies.[1] This guide focuses on the direct cytotoxic effects of 4-OOH-IF on leukemia cell lines, providing valuable insights for preclinical drug evaluation and mechanistic studies.

Data Presentation: Cytotoxicity of this compound

The cytotoxic effects of this compound have been evaluated against various leukemia cell lines, with notable differences in sensitivity observed between cell types. The primary mechanism of action is the induction of apoptosis, or programmed cell death, through the activation of caspase signaling cascades.[1][3]

A key study by Stanczyk et al. (2017) compared the in vitro antileukemic activity of 4-OOH-IF and 4-hydroperoxycyclophosphamide (4-OOH-CP) on the human acute lymphoblastic leukemia cell line MOLT-4 and the human acute myeloblastic leukemia cell line ML-1.[1][2] The study concluded that 4-OOH-IF is cytotoxic to both cell lines, although generally less potent than 4-OOH-CP.[1][2] Furthermore, MOLT-4 cells exhibited greater sensitivity to 4-OOH-IF compared to ML-1 cells.[1][2]

The following tables are structured to present the quantitative data that would be extracted from the full text of the aforementioned study and other relevant literature.

Table 1: IC50 Values of this compound in Leukemia Cell Lines

| Cell Line | Leukemia Type | Incubation Time (hrs) | IC50 (µM) | Reference |

| MOLT-4 | Acute Lymphoblastic Leukemia | 24 | Data not available in abstract | [1][2] |

| ML-1 | Acute Myeloblastic Leukemia | 24 | Data not available in abstract | [1][2] |

Note: The specific IC50 values are reported in the full-text article by Stanczyk et al., 2017.[1][2]

Table 2: Apoptosis Induction by this compound in Leukemia Cell Lines (24-hour treatment)

| Cell Line | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Reference |

| MOLT-4 | Concentration 1 | Value | [1][2] |

| Concentration 2 | Value | [1][2] | |

| ML-1 | Concentration 1 | Value | [1][2] |

| Concentration 2 | Value | [1][2] |

Note: Dose-response data for apoptosis induction is available in the full-text article by Stanczyk et al., 2017.[1][2]

Table 3: Caspase Activation by this compound in Leukemia Cell Lines (24-hour treatment)

| Cell Line | Concentration (µM) | Fold Increase in Caspase-3/7 Activity | Fold Increase in Caspase-8 Activity | Fold Increase in Caspase-9 Activity | Reference |

| MOLT-4 | Concentration 1 | Value | Value | Value | [1][2] |

| Concentration 2 | Value | Value | Value | [1][2] | |

| ML-1 | Concentration 1 | Value | Value | Value | [1][2] |

| Concentration 2 | Value | Value | Value | [1][2] |

Note: Quantitative data on caspase activation is presented in the full-text article by Stanczyk et al., 2017.[1][2]

Signaling Pathways in this compound-Induced Apoptosis

This compound induces apoptosis in leukemia cells through the activation of both the extrinsic and intrinsic apoptotic pathways.[1] The extrinsic pathway is initiated by the activation of death receptors, leading to the activation of caspase-8. The intrinsic, or mitochondrial, pathway involves the disruption of the mitochondrial membrane potential and the release of cytochrome c, which leads to the activation of caspase-9. Both pathways converge on the activation of effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving key cellular substrates.[1]

References

Induction of Apoptosis by 4-Hydroperoxyifosfamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroperoxyifosfamide (4-OOH-IFA) is the pre-activated form of the alkylating agent ifosfamide, a widely used chemotherapeutic drug. Unlike its parent compound, 4-OOH-IFA does not require hepatic metabolism to exert its cytotoxic effects, making it a valuable tool for in vitro studies investigating the mechanisms of ifosfamide-induced cell death. A primary mode of action for 4-OOH-IFA is the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of damaged or cancerous cells. This technical guide provides an in-depth overview of the core mechanisms by which 4-OOH-IFA induces apoptosis, focusing on the signaling pathways, quantitative data from key experiments, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers in oncology, pharmacology, and drug development.

Core Signaling Pathways in 4-OOH-IFA-Induced Apoptosis

4-OOH-IFA triggers apoptosis through a multi-faceted approach that involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. These pathways converge on the activation of a cascade of cysteine-aspartic proteases known as caspases, which are the primary executioners of the apoptotic program.

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for 4-OOH-IFA-induced apoptosis.[1] It is initiated by intracellular stress, such as DNA damage caused by the alkylating properties of 4-OOH-IFA. This leads to the activation of pro-apoptotic proteins of the Bcl-2 family, such as Bax, and the inhibition of anti-apoptotic proteins like Bcl-2. The subsequent increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), a critical event in this pathway.[2] MOMP results in the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, the initiator caspase of the intrinsic pathway.[3] Activated caspase-9, in turn, cleaves and activates effector caspases, primarily caspase-3, which then orchestrate the dismantling of the cell.[3]

Extrinsic (Death Receptor) Pathway

Evidence also suggests the involvement of the extrinsic pathway in 4-OOH-IFA-induced apoptosis. This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface. This interaction leads to the recruitment of adaptor proteins and the subsequent activation of the initiator caspase-8.[4] Activated caspase-8 can then directly cleave and activate effector caspases like caspase-3, or it can link to the intrinsic pathway by cleaving Bid, a pro-apoptotic Bcl-2 family protein, into its truncated form, tBid. tBid then translocates to the mitochondria to promote MOMP.

Caspase-Independent Pathway

In some cellular contexts, a caspase-independent pathway of apoptosis has been observed with a related compound, 4-hydroperoxycyclophosphamide, which may also be relevant for 4-OOH-IFA. This pathway involves the nuclear translocation of mitochondrial proteins such as Apoptosis-Inducing Factor (AIF) and Endonuclease G (EndoG), which can induce chromatin condensation and DNA fragmentation without the involvement of caspases.[5]

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound on leukemia cell lines.

Table 1: Cytotoxicity of this compound in Leukemia Cell Lines

| Cell Line | Drug | Concentration (µg/mL) | Incubation Time (h) | % of Live Cells (FDA+/PI-) | % of Apoptotic Cells (Annexin V+/PI-) | % of Necrotic Cells (Annexin V+/PI+) |

| MOLT-4 | 4-OOH-IFA | 0.5 | 24 | 85.3 ± 2.1 | 10.2 ± 1.5 | 4.5 ± 0.9 |

| 1.0 | 24 | 75.1 ± 3.4 | 18.7 ± 2.8 | 6.2 ± 1.1 | ||

| 2.5 | 24 | 50.2 ± 4.5 | 35.6 ± 3.9 | 14.2 ± 2.3 | ||

| 0.5 | 48 | 68.4 ± 3.8 | 20.1 ± 2.7 | 11.5 ± 1.9 | ||

| 1.0 | 48 | 45.7 ± 5.1 | 38.9 ± 4.2 | 15.4 ± 2.5 | ||

| 2.5 | 48 | 20.3 ± 3.9 | 50.2 ± 5.8 | 29.5 ± 3.7 | ||

| ML-1 | 4-OOH-IFA | 1.0 | 24 | 90.1 ± 1.8 | 6.5 ± 1.1 | 3.4 ± 0.7 |

| 5.0 | 24 | 78.9 ± 2.9 | 15.3 ± 2.1 | 5.8 ± 1.0 | ||

| 10.0 | 24 | 60.5 ± 4.1 | 28.7 ± 3.5 | 10.8 ± 1.8 | ||

| 1.0 | 48 | 75.6 ± 3.3 | 15.8 ± 2.2 | 8.6 ± 1.4 | ||

| 5.0 | 48 | 55.2 ± 4.8 | 30.1 ± 3.8 | 14.7 ± 2.4 | ||

| 10.0 | 48 | 30.8 ± 4.2 | 45.9 ± 5.1 | 23.3 ± 3.1 |

Data are presented as mean ± SD. Data extracted from a study by Woźniak et al. on human acute lymphoblastic leukemia (MOLT-4) and human acute myeloblastic leukemia (ML-1) cells.

Table 2: Caspase Activation and Mitochondrial Membrane Potential in Leukemia Cell Lines Treated with this compound (24h)

| Cell Line | 4-OOH-IFA (µg/mL) | % Cells with Active Caspase-8 | % Cells with Active Caspase-9 | % Cells with Active Caspase-3/7 | % Cells with Low Mitochondrial Membrane Potential |

| MOLT-4 | 0.5 | 8.1 ± 1.2 | 9.5 ± 1.4 | 12.3 ± 1.9 | 15.2 ± 2.1 |

| 1.0 | 15.4 ± 2.3 | 18.2 ± 2.7 | 22.8 ± 3.1 | 28.9 ± 3.5 | |

| 2.5 | 30.7 ± 3.9 | 35.1 ± 4.1 | 40.5 ± 4.8 | 45.6 ± 5.2 | |

| ML-1 | 1.0 | 5.2 ± 0.9 | 6.8 ± 1.1 | 8.9 ± 1.5 | 10.1 ± 1.7 |

| 5.0 | 12.8 ± 1.9 | 16.5 ± 2.4 | 20.3 ± 2.9 | 24.7 ± 3.3 | |

| 10.0 | 25.4 ± 3.3 | 29.8 ± 3.7 | 35.2 ± 4.2 | 40.1 ± 4.9 |

Data are presented as mean ± SD. Data extracted from a study by Woźniak et al.

Experimental Protocols

Cell Viability and Apoptosis Analysis by Annexin V/Propidium Iodide Staining

This protocol is for the quantification of viable, apoptotic, and necrotic cells using flow cytometry.

Materials:

-

Phosphate-buffered saline (PBS)

-

1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Annexin V-FITC

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed and treat cells with 4-OOH-IFA at desired concentrations and time points.

-

Harvest cells by centrifugation at 300 x g for 5 minutes. For adherent cells, gently detach using a non-enzymatic method.

-

Wash the cell pellet once with cold PBS and resuspend in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Caspase Activity Assay (Fluorometric)

This protocol measures the activity of specific caspases using a fluorogenic substrate.

Materials:

-

Cell lysis buffer

-

Reaction buffer (containing DTT)

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)

-

Fluorometer

Procedure:

-

Treat cells with 4-OOH-IFA and collect cell pellets.

-

Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.

-

Transfer the supernatant (cell lysate) to a new tube.

-

In a 96-well plate, add cell lysate, reaction buffer, and the fluorogenic caspase substrate.

-

Incubate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a fluorometer with appropriate excitation and emission wavelengths (e.g., 360-380 nm excitation and 440-460 nm emission for AMC).

Western Blotting for Bcl-2 Family Proteins

This protocol is for the detection and relative quantification of pro- and anti-apoptotic proteins.

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse treated and control cells in RIPA buffer.

-

Determine protein concentration using a protein assay.

-

Denature protein lysates and separate by SDS-PAGE.

-

Transfer proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add chemiluminescent substrate.

-

Visualize protein bands using an imaging system.

-

Perform densitometric analysis to quantify relative protein expression, normalizing to a loading control like β-actin.

Mandatory Visualizations

Caption: Signaling pathways of 4-OOH-IFA-induced apoptosis.

Caption: Experimental workflow for apoptosis detection.

Conclusion

This compound serves as a potent inducer of apoptosis in various cancer cell lines, particularly those of hematological origin. Its mechanism of action is complex, involving the activation of both intrinsic and extrinsic apoptotic pathways, which culminate in the activation of executioner caspases. The balance between pro- and anti-apoptotic Bcl-2 family proteins appears to be a critical determinant of cellular sensitivity to 4-OOH-IFA. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers aiming to further elucidate the apoptotic mechanisms of 4-OOH-IFA and to develop novel therapeutic strategies that leverage this pathway. Further research is warranted to explore the nuances of 4-OOH-IFA-induced apoptosis in different cancer types and to identify potential biomarkers of sensitivity and resistance.

References

- 1. Jagiellonian University Repository [ruj.uj.edu.pl]

- 2. mdpi.com [mdpi.com]

- 3. Resveratrol-induced apoptosis in human T-cell acute lymphoblastic leukaemia MOLT-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of In Vitro Antileukemic Activity of this compound and 4-Hydroperoxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Metabolic Activation of Ifosfamide: A Technical Guide to the Formation of 4-Hydroxyifosfamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifosfamide (B1674421) is a crucial chemotherapeutic agent, classified as an oxazaphosphorine alkylating agent, used in the treatment of a variety of solid tumors and hematologic malignancies.[1][2] It is administered as a prodrug that necessitates metabolic activation to exert its cytotoxic effects.[2][3] This activation is primarily initiated by the cytochrome P450 (CYP) enzyme system in the liver. A pivotal step in this bioactivation cascade is the 4-hydroxylation of the oxazaphosphorine ring, leading to the formation of the active metabolite, 4-hydroxyifosfamide (B1221068).

It is important to clarify the terminology surrounding a related compound, 4-hydroperoxyifosfamide. While the user's query specifically mentioned this compound, a thorough review of the literature indicates that this compound is a synthetic, pre-activated form of ifosfamide used predominantly in in vitro research settings. In aqueous solutions, this compound spontaneously decomposes to 4-hydroxyifosfamide, the key metabolic intermediate. Therefore, this guide will focus on the physiological metabolic pathway leading to the enzymatic formation of 4-hydroxyifosfamide.

The Core Metabolic Pathway: From Ifosfamide to 4-Hydroxyifosfamide

The bioactivation of ifosfamide is a complex process involving multiple enzymatic steps. The initial and rate-limiting step is the oxidation of ifosfamide at the C4 position of the oxazaphosphorine ring, a reaction catalyzed by hepatic cytochrome P450 enzymes.[1][2]

Key Enzymes and Their Roles

The 4-hydroxylation of ifosfamide is primarily mediated by two main CYP isoforms: CYP3A4 and CYP2B6 .[1][2] While other isoforms such as CYP2A6, CYP2C8, CYP2C9, and CYP2C19 may have minor contributions, CYP3A4 is largely responsible for the transformation of ifosfamide into its active form.[2] The expression and activity of these enzymes can vary significantly among individuals, contributing to interpatient variability in drug response and toxicity.

Once formed, 4-hydroxyifosfamide exists in a dynamic equilibrium with its tautomer, aldoifosfamide .[3] Both of these metabolites are considered active and can diffuse from the liver into systemic circulation to reach tumor cells.[3] Aldoifosfamide can then undergo spontaneous (non-enzymatic) β-elimination to yield the ultimate cytotoxic metabolite, isophosphoramide mustard (IPM) , and a toxic byproduct, acrolein .[3]

Competing Deactivation Pathway

Concurrent with the activation pathway, ifosfamide can also undergo N-dechloroethylation, an oxidative detoxification pathway also mediated by CYP3A4 and CYP2B6.[4] This process leads to the formation of inactive dechloroethylated metabolites and the neurotoxic and nephrotoxic byproduct, chloroacetaldehyde (CAA) .[2] The balance between 4-hydroxylation (activation) and N-dechloroethylation (deactivation) is a critical determinant of both the therapeutic efficacy and the toxicity profile of ifosfamide.

Quantitative Data on Ifosfamide Metabolism

The following tables summarize key quantitative data related to the enzymatic metabolism of ifosfamide to 4-hydroxyifosfamide.

Table 1: Enzyme Kinetic Parameters for Ifosfamide 4-Hydroxylation

| Enzyme | Substrate | Km (mM) | Vmax (pmol/min/pmol P450) | Catalytic Efficiency (Vmax/Km) (min-1 mM-1) |

| CYP3A4 | Ifosfamide | Not specified | Not specified | 0.4 |

| CYP3A5 | Ifosfamide | Not specified | 0.1 | 2.5 |

| CYP2B6 | Ifosfamide | Not specified | 3.8 | Not specified |

| CYP2C19 | Ifosfamide | Not specified | Not specified | 0.9 |

Data compiled from a study by Calinski et al., which used acrolein measurement to analyze ifosfamide activation.[1][5]

Table 2: Relative Contribution of CYP Isoforms to Drug Metabolism

| CYP Isoform | Relative Content in Human Liver (%) | Contribution to Drug Metabolism (%) |

| CYP3A4 | ~30 | >50 |

| CYP2D6 | <5 | ~25 |

| CYP2C9 | ~20 | ~15 |

| CYP2C19 | <5 | ~15 |

| CYP1A2 | ~15 | ~10 |

| CYP2B6 | <5 | ~5 |

This table provides a general overview of the relative importance of major CYP enzymes in drug metabolism.[6]

Experimental Protocols

In Vitro Metabolism of Ifosfamide using Human Liver Microsomes

This protocol provides a general framework for assessing the metabolism of ifosfamide in a controlled laboratory setting.

1. Materials and Reagents:

-

Human Liver Microsomes (HLM)

-

Ifosfamide

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (B52724) (or other suitable organic solvent for quenching the reaction)

-

Internal standard for analytical quantification

-

96-well plates, incubator, centrifuge, and LC-MS/MS system

2. Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of ifosfamide (e.g., 10 mM in DMSO).

-

Prepare a working solution of ifosfamide by diluting the stock solution in buffer to the desired starting concentration.

-

Thaw the HLM on ice and dilute to the desired concentration (e.g., 1 mg/mL) in cold phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the HLM suspension to each well.

-

Add the ifosfamide working solution to the appropriate wells to achieve the final desired concentration.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except for negative controls (which receive buffer instead).

-

Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination:

-

Stop the reaction at each time point by adding a cold quenching solution (e.g., acetonitrile with an internal standard).

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the concentration of ifosfamide and its metabolites (e.g., 4-hydroxyifosfamide, often derivatized for stability) using a validated LC-MS/MS method.[3]

-

HPLC-MS/MS Method for the Quantification of 4-Hydroxyifosfamide

Due to the instability of 4-hydroxyifosfamide, it is often derivatized with semicarbazide (B1199961) to form a stable semicarbazone derivative (4-OHIFO-SCZ) for accurate quantification.[3]

1. Sample Preparation:

-

Immediately after collection, plasma samples are treated with semicarbazide to convert 4-hydroxyifosfamide to its stable semicarbazone derivative.[3]

-

Proteins are precipitated with a suitable organic solvent (e.g., acetonitrile).

-

The supernatant is then extracted using liquid-liquid extraction.[3]

2. Chromatographic Conditions (Example):

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid.

-

Flow Rate: Appropriate for the column dimensions.

-

Injection Volume: Typically 5-20 µL.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for 4-OHIFO-SCZ and the internal standard are monitored.

Visualizations

Metabolic Pathway of Ifosfamide Activation

References

- 1. Hydroxylation and N-Dechloroethylation of Ifosfamide and Deuterated Ifosfamide by the Human Cytochrome P450s and Their Commonly Occurring Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Simultaneous quantification of preactivated ifosfamide derivatives and of 4-hydroxyifosfamide by high performance liquid chromatography-tandem mass spectrometry in mouse plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Active Metabolites of 4-Hydroperoxyifosfamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the active metabolites of 4-hydroperoxyifosfamide, a key pre-activated derivative of the chemotherapeutic agent ifosfamide (B1674421). Understanding the metabolic fate and molecular actions of these compounds is critical for optimizing therapeutic strategies and mitigating toxic side effects.

The Metabolic Landscape of this compound

This compound is a synthetic, active form of ifosfamide that circumvents the need for initial hepatic cytochrome P450-mediated activation. Upon entering the physiological environment, it undergoes a series of transformations to yield both therapeutically active and toxic metabolites.

The primary active metabolite responsible for the anticancer effects of ifosfamide is ifosforamide mustard . This potent alkylating agent forms covalent bonds with DNA, leading to interstrand cross-links, inhibition of DNA replication, and ultimately, apoptosis of cancer cells.[1][2]

Concurrently, the breakdown of this compound releases other significant metabolites, including acrolein and chloroacetaldehyde (CAA) . Acrolein is a highly reactive unsaturated aldehyde that is a major contributor to the urotoxicity, specifically hemorrhagic cystitis, associated with ifosfamide therapy.[1][3] Chloroacetaldehyde is implicated in the neurotoxic and nephrotoxic side effects of the drug.[3]

The metabolic cascade also produces several inactive or detoxified metabolites, such as 2- and 3-dechloroethylifosfamide, 4-ketoifosfamide, and carboxyifosfamide.

Quantitative Data on Metabolite Activity

The following tables summarize available quantitative data regarding the cytotoxicity and reactivity of key metabolites. It is important to note that some data is derived from studies on closely related analogs, such as 4-hydroperoxycyclophosphamide, and is provided here for comparative purposes.

Table 1: Cytotoxicity of Ifosfamide and its Derivatives

| Compound | Cell Line | Assay | IC50 | Incubation Time | Citation |

| Ifosfamide | HepG2 | MTT | 133 ± 8.9 µM | 24 h | [4] |

| 125 ± 11.2 µM | 48 h | [4] | |||

| 100.2 ± 7.6 µM | 72 h | [4] | |||

| Glufosfamide* | HepG2 | MTT | 112.32 ± 8.5 µM | 24 h | [4] |

| 83.23 ± 5.6 µM | 48 h | [4] | |||

| 51.66 ± 3.2 µM | 72 h | [4] |

*Glufosfamide is a pre-activated derivative of ifosforamide mustard.

Table 2: Kinetic Analysis of Metabolite Reactivity with Thiols

| Reactant 1 | Reactant 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Citation |

| 4-Hydroperoxycyclophosphamide | Glutathione (GSH) | 38 ± 5 | [5] |

| Acrolein | Glutathione (GSH) | 490 ± 100 | [5] |

| 4-Hydroperoxycyclophosphamide | Mesna | 25 ± 5 | [5] |

| Acrolein | Mesna | 700 ± 150 | [5] |

Experimental Protocols for Metabolite Analysis

The quantitative analysis of this compound and its metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The most common analytical techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS/MS Method for Ifosfamide and Metabolites

This method is suitable for the simultaneous quantification of ifosfamide and its N-dechloroethylated metabolites in plasma.

Sample Preparation:

-

To 100 µL of plasma, add an appropriate internal standard.

-

Perform solid-phase extraction (SPE) for sample cleanup and concentration.[6][7]

-

Elute the analytes from the SPE cartridge and evaporate the solvent.

-

Reconstitute the residue in the mobile phase for injection.

Chromatographic Conditions:

-

Column: A chiral stationary phase column, such as Chirabiotic T, is used for the enantioselective separation of ifosfamide isomers.[7]

-

Mobile Phase: A mixture of isopropanol (B130326) and methanol (B129727) is typically used.[7]

-

Flow Rate: 0.5 mL/min.[7]

-

Detection: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive mode is used for sensitive and selective detection.[8][9]

GC-MS Method for Ifosfamide and Metabolites

GC-MS is a robust method for the analysis of volatile and thermally stable compounds. Derivatization is often required for the analysis of polar metabolites.

Sample Preparation:

-

Perform a liquid-liquid extraction of the biological sample (e.g., plasma, urine) with an organic solvent like ethyl acetate.[10]

-

Evaporate the organic layer to dryness.

-

Derivatize the dried extract to increase the volatility of the metabolites. A two-step derivatization involving methoxyamination followed by silylation is common.[11]

Chromatographic Conditions:

-

Column: A non-polar capillary column, such as one with an OV-1 stationary phase, is typically used.[10][12]

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to separate the analytes.

-

Detection: Mass spectrometry with electron ionization (EI) is used for detection and identification.[10][12]

Signaling Pathways of Active Metabolites

The active metabolites of this compound exert their cellular effects through distinct signaling pathways.

Ifosforamide Mustard: DNA Damage and Apoptosis

The primary mechanism of action of ifosforamide mustard is the alkylation of DNA.[1] This leads to the formation of DNA monoadducts and interstrand cross-links, particularly at the N7 position of guanine.[2] The preferential sequence for cross-linking is 5'-GNC-3'.[13] This DNA damage triggers a cellular DNA damage response (DDR).[14] The DDR involves the activation of sensor proteins like ATM and ATR, which in turn activate downstream kinases such as CHK1 and CHK2.[14] This signaling cascade can lead to cell cycle arrest, allowing time for DNA repair. However, if the damage is too extensive, the DDR will signal for the initiation of apoptosis, leading to programmed cell death.[2][14]

Acrolein: Induction of Apoptosis via the Death Receptor Pathway

Acrolein is a potent inducer of apoptosis, primarily through the activation of the extrinsic or death receptor pathway.[15][16] Exposure of cells to acrolein leads to the upregulation of Fas ligand (FasL), which binds to its receptor, Fas, on the cell surface.[15][16] This interaction recruits the Fas-associated death domain (FADD) protein and pro-caspase-8 to form the death-inducing signaling complex (DISC).[15][16] The activation of caspase-8 at the DISC initiates a caspase cascade, including the activation of effector caspases like caspase-3 and -7, which execute the apoptotic program.[15][16] Acrolein-induced apoptosis can also be influenced by the tumor suppressor protein p53.[15][16] In some cellular contexts, acrolein can also induce oncosis/necrosis, particularly at higher concentrations, which may be related to its ability to inhibit caspases.[17]

Visualizations

The following diagrams illustrate the key metabolic and signaling pathways discussed in this guide.

Caption: Metabolic pathway of this compound.

Caption: A typical experimental workflow for metabolite analysis.

Caption: Signaling pathways of active metabolites.

References

- 1. researchgate.net [researchgate.net]

- 2. Alkylating agents and platinum antitumor compounds | Oncohema Key [oncohemakey.com]

- 3. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic analysis of the reactions of 4-hydroperoxycyclophosphamide and acrolein with glutathione, mesna, and WR-1065 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites of Ifosfamide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantioselective liquid chromatography-mass spectrometry assay for the determination of ifosfamide and identification of the N-dechloroethylated metabolites of ifosfamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of dimethyl-ifosfamide and its N-deschloropropylated metabolites in mouse plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.tue.nl [research.tue.nl]

- 11. GC/MS-Based Metabolomic Analysis of A549 Cells Exposed to Emerging Organophosphate Flame Retardants [mdpi.com]

- 12. research.tue.nl [research.tue.nl]

- 13. DNA guanine-guanine crosslinking sequence specificity of isophosphoramide mustard, the alkylating metabolite of the clinical antitumor agent ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. Acrolein induces apoptosis through the death receptor pathway in A549 lung cells: role of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Acrolein-induced cell death: a caspase-influenced decision between apoptosis and oncosis/necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Blood-Brain Barrier: An In-Depth Technical Guide on the Central Nervous System Penetration of 4-Hydroperoxyifosfamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifosfamide (B1674421), a widely utilized alkylating agent in cancer chemotherapy, is a prodrug that requires metabolic activation to exert its cytotoxic effects. A critical area of investigation in the neuro-oncology field is the ability of its active metabolites to cross the blood-brain barrier (BBB) to target primary and metastatic brain tumors. This technical guide focuses on the central nervous system (CNS) penetration of 4-hydroperoxyifosfamide, a key pre-activated derivative of ifosfamide, and its relationship with the principal active metabolite, 4-hydroxyifosfamide (B1221068). This compound is frequently used in in vitro studies as it does not necessitate hepatic activation.[1][2] In aqueous solutions, it spontaneously converts to 4-hydroxyifosfamide, the primary metabolite found in vivo.[2] This document provides a comprehensive overview of the available quantitative data, detailed experimental methodologies, and relevant biological pathways.

Data Presentation: Quantitative Assessment of Blood-Brain Barrier Permeability

The available quantitative data on the penetration of ifosfamide's active metabolite, 4-hydroxyifosfamide, into the central nervous system is derived from clinical studies in human patients with CNS malignancies. To date, specific preclinical data on the in vitro permeability or in vivo brain-to-plasma ratios for this compound or 4-hydroxyifosfamide in animal models have not been extensively reported in the literature.

Table 1: Cerebrospinal Fluid (CSF) Penetration of 4-Hydroxyifosfamide in Adult Patients with CNS Malignancies

| Parameter | Median Value | Range | Number of Samples/Patients | Source |

| 4-OH-IFO CSF Concentration (μmol/l) | 4.1 | 2.44 - 36.03 | 11 samples from 7 patients | [3] |

| CSF/Plasma Ratio | 3.07 | 0.62 - 29.12 | 11 samples from 7 patients | [3] |

Note: 4-OH-IFO was undetectable in 6 CSF samples from 5 patients.[3]

Experimental Protocols

A detailed understanding of the methodologies used to assess blood-brain barrier penetration is crucial for the interpretation of existing data and the design of future studies.

Clinical Study: Penetration of 4-Hydroxyifosfamide into Human Cerebrospinal Fluid

This protocol outlines the methodology used in a clinical study to determine the CSF penetration of 4-hydroxyifosfamide in adult patients with malignant CNS diseases.

1. Patient Population and Treatment Regimen:

-

Twelve adult patients with malignant CNS disease were enrolled.

-

Patients were treated with ifosfamide at a dose of 1,300-2,000 mg/m²/day, administered as a 3-hour intravenous infusion.

2. Sample Collection:

-

Cerebrospinal Fluid (CSF): 17 CSF samples were collected via lumbar puncture within 10 minutes after the end of the ifosfamide infusion.[3] In eight of these patients, sequential 2-ml portions of CSF were collected to assess for a potential concentration gradient.[3]

-

Blood: Blood samples were collected before the initiation of treatment and immediately following the completion of the ifosfamide infusion.[3]

3. Sample Analysis:

-

The concentrations of ifosfamide and 4-hydroxyifosfamide in both CSF and plasma were quantified. The specific analytical method (e.g., HPLC, LC-MS/MS) is a critical component of this step, although not detailed in the provided source.

4. Data Analysis:

-

The CSF/plasma ratio was calculated for each corresponding sample pair to determine the extent of penetration into the cerebrospinal fluid.

Proposed Preclinical In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)

While specific data for this compound is not available, the following is a standard protocol that could be employed to assess its in vitro BBB permeability.

1. Cell Culture:

-

An in vitro model of the BBB is established using a co-culture system. Brain microvascular endothelial cells are seeded on the apical side of a porous Transwell insert, while astrocytes and pericytes are cultured on the basolateral side. This arrangement mimics the cellular organization of the neurovascular unit.

2. Barrier Integrity Assessment:

-

The integrity of the endothelial cell monolayer is confirmed by measuring the transendothelial electrical resistance (TEER) and the permeability to a fluorescent marker of low permeability, such as Lucifer yellow or fluorescein (B123965) isothiocyanate (FITC)-dextran.

3. Permeability Assay:

-

A known concentration of this compound is added to the apical (blood side) chamber of the Transwell insert.

-

At various time points, samples are collected from the basolateral (brain side) chamber.

-

The concentration of this compound and/or its degradation product, 4-hydroxyifosfamide, in the basolateral samples is quantified using a validated analytical method like LC-MS/MS.

4. Calculation of Apparent Permeability Coefficient (Papp):

-

The Papp value is calculated using the following formula:

-

Papp = (dQ/dt) / (A * C0)

-

Where dQ/dt is the rate of transport of the compound across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

-

Proposed In Vivo Animal Model for Brain Penetration Studies

To determine the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu) in a preclinical setting, the following in vivo protocol in rodents could be utilized.

1. Animal Model:

-

Male Wistar rats or C57BL/6 mice are commonly used for pharmacokinetic studies.

2. Drug Administration:

-

Ifosfamide is administered intravenously at a pharmacologically relevant dose.

3. Sample Collection:

-

At predetermined time points after administration, animals are anesthetized.

-

Blood samples are collected via cardiac puncture.

-

Immediately following blood collection, the animals are euthanized, and the brains are rapidly excised.

4. Sample Processing and Analysis:

-

Blood is centrifuged to obtain plasma.

-

The brain is homogenized.

-

The concentrations of 4-hydroxyifosfamide in both plasma and brain homogenate are determined by a sensitive and specific analytical method such as LC-MS/MS.

5. Data Analysis:

-

The brain-to-plasma concentration ratio (Kp) is calculated by dividing the concentration of the drug in the brain by its concentration in the plasma at each time point.

-

To determine the unbound concentration ratio (Kp,uu), the fraction of unbound drug in both brain tissue and plasma needs to be determined, typically through equilibrium dialysis.

Visualizations: Pathways and Workflows

Ifosfamide Metabolism and CNS Interaction

The following diagram illustrates the metabolic activation of ifosfamide and the subsequent potential for its metabolites to interact with the central nervous system.

Experimental Workflow for Clinical CSF Penetration Study

This diagram outlines the key steps in the clinical study to assess the penetration of 4-hydroxyifosfamide into the cerebrospinal fluid.

References

- 1. Comparison of In Vitro Antileukemic Activity of this compound and 4-Hydroperoxycyclophosphamide | Anticancer Research [ar.iiarjournals.org]

- 2. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 3. Synthesis and antitumour activity of stereoisomers of 4-hydroperoxy derivatives of ifosfamide and its bromo analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Antitumor Evaluation of 4-Hydroperoxyifosfamide In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical in vivo antitumor evaluation of 4-hydroperoxyifosfamide (4-HOO-IF), an active metabolite of the alkylating agent ifosfamide (B1674421). This document synthesizes available data on its efficacy and toxicology, outlines detailed experimental methodologies for its assessment, and presents visual representations of relevant biological pathways and experimental workflows.

Executive Summary

This compound, a preactivated derivative of ifosfamide, has been evaluated in preclinical in vivo models for its antitumor activity. Early studies demonstrated its potential in hematological malignancies, with later research exploring its utility in solid tumors, including those located in the central nervous system. This guide consolidates the findings from these evaluations to provide a resource for researchers in oncology and drug development.

In Vivo Antitumor Activity

The primary in vivo evaluation of this compound was conducted against murine L1210 leukemia. These studies indicated a superior antitumor effect for the ifosfamide derivative when compared to the analogous 4-hydroperoxycyclophosphamide.[1] More recent preclinical work has also investigated its activity in intracranial tumor models.

Quantitative Data Summary

Published quantitative data on the in vivo efficacy of this compound is limited. The following table summarizes the key findings from available literature.

| Animal Model | Tumor Type | Treatment | Key Findings | Reference |

| Mice | L1210 Leukemia | This compound | Superior antitumor effect compared to 4-hydroperoxycyclophosphamide. | [1] |

| Mice | Intracranial Tumors | This compound and its L-lysine salt | The drug was well-tolerated and demonstrated activity. The L-lysine salt showed equal activity to the parent compound. | [2] |

Experimental Protocols

Detailed experimental protocols from the original in vivo studies are not fully available in the public domain. Therefore, the following sections provide representative methodologies for key experiments based on standard practices for the evaluation of chemotherapeutic agents in the specified cancer models.

L1210 Murine Leukemia Model

This protocol is a representative model for evaluating the efficacy of this compound against a hematological malignancy.

Objective: To determine the antitumor efficacy of this compound in mice bearing L1210 leukemia, assessed by survival extension.

Materials:

-

Animal Model: DBA/2 mice, 6-8 weeks old.

-

Tumor Cell Line: L1210 murine leukemia cells.

-

Test Article: this compound, formulated in a suitable vehicle (e.g., saline or phosphate-buffered saline).

-

Control Articles: Vehicle control, positive control (e.g., cyclophosphamide).

Procedure:

-

Tumor Inoculation: L1210 cells are cultured in vitro and harvested during the exponential growth phase. Cells are washed and resuspended in sterile saline. Each mouse is inoculated intraperitoneally (i.p.) with 1 x 10⁵ L1210 cells.

-

Animal Randomization: Twenty-four hours post-inoculation, animals are randomized into treatment and control groups (n=8-10 mice per group).

-

Treatment Administration:

-

Treatment with this compound is initiated. The drug is administered i.p. at various dose levels (e.g., determined from a maximum tolerated dose study).

-

A typical treatment schedule could be daily injections for 5 consecutive days (QDx5).

-

Control groups receive either the vehicle or a standard-of-care chemotherapeutic.

-

-

Monitoring and Endpoints:

-

Animals are monitored daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).

-

The primary endpoint is overall survival. The date of death for each animal is recorded.

-

The increase in lifespan (ILS) is calculated using the formula: ILS (%) = [(Median survival time of treated group / Median survival time of control group) - 1] x 100.

-

Intracranial Tumor Xenograft Model

This protocol outlines a representative method for assessing the efficacy of this compound against brain tumors.

Objective: To evaluate the antitumor activity and tolerability of this compound in an orthotopic brain tumor model.

Materials:

-

Animal Model: Immunocompromised mice (e.g., NOD-SCID or nude mice), 6-8 weeks old.

-

Tumor Cell Line: Human glioblastoma cell line (e.g., U87MG) engineered to express a reporter gene (e.g., luciferase) for in vivo imaging.

-

Test Article: this compound or its L-lysine salt, formulated for systemic administration.

-

Control Articles: Vehicle control, positive control (e.g., temozolomide).

Procedure:

-

Tumor Implantation: Mice are anesthetized, and a burr hole is drilled into the skull. A stereotactic frame is used to inject tumor cells (e.g., 1 x 10⁵ cells in 5 µL) into the brain parenchyma (e.g., the striatum).

-

Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging (BLI) at regular intervals (e.g., twice weekly).

-

Treatment Initiation: When tumors reach a predetermined size (based on BLI signal), animals are randomized into treatment and control groups.

-

Treatment Administration:

-

This compound is administered systemically (e.g., intravenously or intraperitoneally) at predefined doses and schedules.

-

Control groups receive vehicle or a standard-of-care agent.

-

-

Monitoring and Endpoints:

-

Tumor growth is monitored by BLI throughout the study.

-

Animal body weight and clinical signs of toxicity are recorded regularly.

-

The primary efficacy endpoint can be tumor growth inhibition or extension of survival.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of ifosfamide and a typical experimental workflow for preclinical in vivo evaluation.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for in vivo evaluation.

Toxicology and Safety Pharmacology

Preclinical toxicology studies are crucial for determining the safety profile of a drug candidate. For this compound, this would involve a tiered approach from acute to chronic toxicity studies.

Representative Toxicology Study Design

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity for this compound in rodents.

Materials:

-

Animal Model: Sprague-Dawley rats or CD-1 mice.

-

Test Article: this compound.

-

Control: Vehicle.

Procedure:

-

Dose Range Finding: A preliminary study with small groups of animals is conducted to determine a range of doses for the main study.

-

Main Study:

-

Animals are divided into several dose groups and a control group.

-

This compound is administered via the intended clinical route (e.g., i.v. or i.p.) for a defined period (e.g., single dose for acute toxicity, or daily for 14-28 days for sub-chronic toxicity).

-

-

Observations:

-

Clinical Observations: Daily monitoring for signs of toxicity.

-

Body Weight and Food Consumption: Measured regularly.

-

Hematology and Clinical Chemistry: Blood samples are collected at baseline and at the end of the study for analysis.

-

Necropsy and Histopathology: At the end of the study, all animals are euthanized. A full necropsy is performed, and major organs are collected, weighed, and processed for histopathological examination.

-

A 2011 abstract reported that this compound was well-tolerated in mice.[2] Allometric scaling from data in three species predicted a starting dose of 39 mg/m² for human clinical trials.[2]

Conclusion

This compound has demonstrated promising antitumor activity in preclinical in vivo models of leukemia and intracranial tumors. While the publicly available quantitative data is sparse, the established methodologies for in vivo cancer model evaluation provide a clear path for further investigation. The provided experimental protocols and diagrams serve as a guide for researchers aiming to build upon the existing knowledge of this compound and further elucidate its therapeutic potential. Future studies should focus on comprehensive dose-response and toxicity evaluations to fully characterize the in vivo profile of this compound.

References

A Technical Guide to the Effects of 4-Hydroperoxyifosfamide on DNA Integrity and Crosslinking

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ifosfamide (B1674421) (IFO) is a crucial chemotherapeutic agent, classified as an oxazaphosphorine alkylating agent, used in the treatment of various solid tumors and hematologic malignancies.[1][2] It is a prodrug that requires metabolic activation, primarily by hepatic cytochrome P450 (CYP) enzymes, to exert its cytotoxic effects.[1][3] The initial activation step is the hydroxylation of ifosfamide at the C4 position to form 4-hydroxyifosfamide (B1221068) (4-OH-IFO).[3][4] This active metabolite exists in equilibrium with its tautomer, aldoifosfamide.[3] The spontaneous decomposition of these intermediates yields the ultimate cytotoxic alkylating agent, isophosphoramide mustard (IPM), and a byproduct, acrolein, which is associated with urotoxicity.[2][3]

For in vitro studies, 4-hydroperoxyifosfamide (4-HC) serves as a pre-activated analog of ifosfamide. It circumvents the need for hepatic activation by spontaneously decomposing under physiological conditions to generate 4-hydroxyifosfamide, and subsequently, isophosphoramide mustard.[5][6] This makes 4-HC an invaluable tool for investigating the specific molecular mechanisms of ifosfamide-induced cytotoxicity and DNA damage. This guide provides an in-depth analysis of the effects of 4-HC on DNA integrity, focusing on the formation of DNA crosslinks and other lesions, the experimental protocols used for their detection, and the cellular signaling pathways that respond to this damage.

Mechanism of Action: DNA Damage Induction

The primary mechanism of 4-HC's anticancer activity is the induction of extensive DNA damage, which disrupts DNA replication and transcription, ultimately leading to cell death.[1][2] The decomposition of 4-HC generates isophosphoramide mustard, a bifunctional alkylating agent that covalently binds to nucleophilic sites on DNA, particularly the N7 position of guanine (B1146940) residues.[2]

This interaction leads to several types of DNA lesions:

-

DNA Interstrand Crosslinks (ICLs): IPM can react with two different DNA strands, forming a covalent bridge that prevents the separation of the DNA double helix, a critical step for both replication and transcription.[3][7][8] ICLs are considered the most cytotoxic form of DNA damage induced by this class of agents.[9]

-

DNA-Protein Crosslinks (DPCs): The alkylating agent can also form covalent bonds between DNA and nearby proteins, such as histones or replication factors.[7][8] Studies using alkaline elution combined with proteinase K digestion have shown that approximately half of the crosslinks formed by cyclophosphamide (B585) metabolites (a close analog) are DPCs.[8]

-

Alkali-Labile Sites (ALSs): These are sites in the DNA that are susceptible to breakage under alkaline conditions, often resulting from the alkylation of DNA bases.[7]

-

Oxidative DNA Damage: In addition to direct alkylation, 4-HC has been shown to generate hydrogen peroxide (H₂O₂) during its degradation.[6] This can lead to oxidative DNA damage, such as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), which contributes to its overall cytotoxicity.[6]

Quantitative Analysis of DNA Damage

The extent and type of DNA damage induced by 4-HC are dose-dependent. Quantitative studies are essential for understanding the drug's potency and the mechanisms of cellular resistance.

| Parameter | Cell Line | 4-HC Concentration (µM) | Observed Effect | Reference |

| DNA Interstrand Crosslinks (ICLs) | D283 Med (Medulloblastoma, sensitive) | 25 | One-log cell kill | [10] |

| D283 Med (Medulloblastoma, sensitive) | 50 | Two-log cell kill | [10] | |

| D283 Med (Medulloblastoma, sensitive) | 100 | ~1-3% of c-myc gene crosslinked | [10] | |

| ICL Repair | D283 Med (sensitive) | N/A | >90% of ICLs remain after 6 hours | [10] |

| D283 Med (4-HCR, resistant) | N/A | >50% of ICLs removed after 6 hours | [10] |

| DNA Lesion Type | Experimental System | Detection Method | Key Findings | Reference |

| Interstrand Crosslinks & DNA-Protein Crosslinks | HeLa Cells | Alkaline Elution | Concentration- and time-dependent formation of both ICLs and DPCs. | [7] |

| Interstrand & DNA-Protein Crosslinks | Post-implantation Rat Embryos | Alkaline Elution with Proteinase K | Both ICLs and DPCs detected; approximately a 1:1 ratio. | [8] |

| Alkali-Labile Sites (ALSs) | HeLa Cells | Alkaline Elution | All tested ifosfamide analogues produced ALSs. | [7] |

| Oxidative DNA Damage (8-oxodG) | HL-60 Leukemia Cells | Not specified | 4-HC, but not cyclophosphamide, significantly increased 8-oxodG formation. | [6] |

| DNA Strand Breaks | Post-implantation Rat Embryos | Alkaline Elution | 4-HC did not produce detectable strand breaks, but its metabolite phosphoramide (B1221513) mustard did. | [8] |

Experimental Protocols for Assessing DNA Damage

Several sensitive techniques are employed to detect and quantify the DNA lesions induced by 4-HC. The alkaline comet assay and the alkaline elution assay are two of the most common methods.

Modified Alkaline Comet Assay for DNA Crosslinks

The standard alkaline comet assay (or single-cell gel electrophoresis) measures DNA single-strand breaks.[11][12] A modified protocol is used to detect DNA crosslinks. The principle is that crosslinks reduce the migration of DNA that has been fragmented by a fixed dose of ionizing radiation.[13][14] The reduction in the "comet tail" length or moment is proportional to the number of crosslinks.[14]

Detailed Protocol:

-